Home > Products > Screening Compounds P146996 > Eprosartan mesylate dihydrate
Eprosartan mesylate dihydrate - 197855-71-3

Eprosartan mesylate dihydrate

Catalog Number: EVT-1574662
CAS Number: 197855-71-3
Molecular Formula: C24H32N2O9S2
Molecular Weight: 556.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Eprosartan mesylate dihydrate is a pharmaceutical compound primarily used as an antihypertensive agent. It is the mesylate salt form of eprosartan, which acts as an angiotensin II receptor antagonist. The compound is utilized in the treatment of hypertension by blocking the effects of angiotensin II, a hormone that causes blood vessels to constrict, thereby lowering blood pressure.

Source

Eprosartan mesylate dihydrate is synthesized from eprosartan, which is derived from various chemical precursors through a series of reactions involving specific reagents and conditions. The synthesis typically involves the formation of the mesylate salt using methanesulfonic acid.

Classification

Eprosartan mesylate dihydrate falls under the category of angiotensin II receptor antagonists (also known as angiotensin receptor blockers). It is classified as a pharmaceutical salt, specifically a mesylate salt, which enhances its solubility and bioavailability compared to its parent compound.

Synthesis Analysis

Methods

The synthesis of eprosartan mesylate dihydrate involves several key steps:

  1. Preparation of Eprosartan: Eprosartan itself is synthesized through reactions involving various intermediates and catalysts in specific solvent systems. For example, one method includes reacting 4-[[2-butyl-5-formyl-1H-imidazol-1-yl]methylbenzoic acid with ethyl 2-carboxy-3-(2-thienyl) propionate in the presence of piperidine under reflux conditions .
  2. Formation of Mesylate Salt: Eprosartan is then reacted with methanesulfonic acid in a solvent like glacial acetic acid. The reaction typically occurs at temperatures ranging from 10°C to 110°C, leading to the precipitation of eprosartan mesylate .

Technical Details

The process can be optimized for yield and purity by adjusting the ratios of eprosartan to methanesulfonic acid and the solvent volume. A typical ratio is approximately 1:0.1-5.0:3-4 for eprosartan to methanesulfonic acid and glacial acetic acid, respectively .

Molecular Structure Analysis

Structure

The molecular formula for eprosartan mesylate dihydrate is C24H32N2O9S2C_{24}H_{32}N_{2}O_{9}S_{2}. The compound consists of a benzoic acid moiety linked to an imidazole ring and a thiophene group, with the mesylate component enhancing its solubility.

Data

  • Molecular Weight: Average 556.65 g/mol
  • CAS Number: 197855-71-3
  • IUPAC Name: 4-({2-butyl-5-[(1E)-2-carboxy-2-[(thiophen-2-yl)methyl]eth-1-en-1-yl]-1H-imidazol-1-yl}methyl)benzoic acid methanesulfonic acid dihydrate .
Chemical Reactions Analysis

Reactions

The primary chemical reaction involved in the formation of eprosartan mesylate dihydrate is:

Eprosartan+Methanesulfonic AcidEprosartan Mesylate\text{Eprosartan}+\text{Methanesulfonic Acid}\rightarrow \text{Eprosartan Mesylate}

This reaction can be facilitated by dissolving eprosartan in glacial acetic acid and then adding methanesulfonic acid, resulting in crystallization upon cooling or evaporation of the solvent .

Technical Details

The reaction conditions, such as temperature and solvent choice, significantly influence the purity and yield of the final product. For instance, maintaining an appropriate temperature during crystallization can help minimize impurities.

Mechanism of Action

Eprosartan mesylate dihydrate functions by selectively blocking the angiotensin II type 1 receptor (AT1). This action prevents angiotensin II from exerting its vasoconstrictive effects, leading to:

  • Vasodilation: Relaxation of vascular smooth muscle.
  • Reduced Aldosterone Secretion: Decreased sodium reabsorption in the kidneys.
Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Melting Point: Approximately 248–250°C (mesylate form)
  • Water Solubility: Very low solubility (0.00866 mg/mL) indicating poor bioavailability characteristics .

Chemical Properties

  • LogP: Approximately 3.57 indicating moderate lipophilicity.
  • pKa Values: Strongest acidic pKa around 3.47; strongest basic pKa around 6.67.

These properties suggest that eprosartan mesylate dihydrate has limited solubility which can affect its pharmacokinetic profile .

Applications

Eprosartan mesylate dihydrate is primarily used in clinical settings for managing hypertension. Its role as an angiotensin II receptor antagonist makes it effective in treating conditions associated with high blood pressure, such as heart failure and chronic kidney disease.

Additionally, research into formulations that enhance its solubility and bioavailability continues, exploring nanoparticle delivery systems to improve therapeutic outcomes .

Introduction

Pharmacological Significance of Eprosartan Mesylate Dihydrate in Hypertension Management

Eprosartan demonstrates clinically significant 24-hour blood pressure control at the standard therapeutic dose of 600 mg/day, with efficacy comparable or superior to other ARBs. Clinical studies document mean systolic/diastolic reductions of 13.4-15.2/10.1-11.2 mm Hg at this dosage, achieving maximal antihypertensive effects within 2-3 weeks of initiation [1] [5]. The pharmacological profile reveals distinct mechanistic advantages in specific patient populations. In diabetic patients, eprosartan significantly reduces urinary albumin excretion independent of blood pressure effects, indicating direct renoprotective properties [5]. The MOSES trial demonstrated that eprosartan-based regimens provided superior cerebrovascular protection compared to nitrendipine in post-stroke hypertensive patients, reducing recurrent cerebrovascular events by 25% beyond blood pressure control [7]. This neuroprotective effect correlates with eprosartan's unique ability to normalize hemostasis parameters—reducing von Willebrand factor, endothelin-1, and coagulation factor VII activity while extending activated partial thromboplastin time [1] [7]. These pleiotropic effects create a multifactorial approach to cardiovascular risk reduction that extends beyond conventional blood pressure management.

Table 1: Comparative Efficacy of Eprosartan in Hypertension Management

Therapeutic ContextDosing RegimenKey OutcomesReference
Essential Hypertension600 mg once daily24-hour BP control; Diastolic reduction: 10.1-11.2 mm Hg [1] [5]
Diabetic Nephropathy600-800 mg dailyReduced urinary albumin excretion by 40-52% [5]
Post-Stroke Hypertension600 mg once daily25% reduction in recurrent cerebrovascular events [7]
Isolated Systolic Hypertension600 mg once dailySuperior systolic reduction vs. other ARBs [7]

Structural and Functional Uniqueness Among Angiotensin II Receptor Blockers (ARBs)

Eprosartan's non-biphenyl, non-tetrazole architecture distinguishes it fundamentally from other ARBs. While losartan, valsartan, and similar agents incorporate biphenyl tetrazole motifs essential for receptor recognition, eprosartan instead features an E-configuration acrylic acid chain linked to a 2-thiophene methyl group and 4-carboxybenzyl-substituted imidazole core [3] [6] [9]. This configuration creates a zwitterionic structure with pH-dependent charge characteristics: the molecule carries a net positive charge in acidic environments (gastric pH) due to protonation of the imidazole nitrogen (pKa 6.89), transitioning to a net negative charge in intestinal conditions through deprotonation of carboxylic acid groups [2] [7]. This ionization behavior directly impacts solubility, with aqueous solubility decreasing from 80 μg/mL at pH 2 to near-insolubility at neutral pH [2]. The distinct structural attributes enable unique receptor interactions—eprosartan demonstrates approximately 10-fold higher affinity for the AT₁ receptor's hydrophobic binding pocket compared to losartan, achieved through optimal positioning of its thiophene and imidazole moieties within the receptor's transmembrane domains [3] [9]. Additionally, eprosartan exerts presynaptic sympathetic inhibition by blocking angiotensin II-mediated facilitation of norepinephrine release, a property not shared by biphenyl tetrazole ARBs [1] [7]. This dual mechanism provides comprehensive RAAS suppression that translates into clinically relevant hemodynamic effects, particularly in vascular resistance modulation.

Table 2: Structural and Functional Comparison of Eprosartan with Other ARBs

Structural FeatureEprosartanLosartan/ValsartanFunctional Consequence
Core ScaffoldThiophene-acrylic acidBiphenyl tetrazoleEnhanced AT₁ receptor hydrophobic pocket binding
Acidic GroupCarboxylic acids (pKa 2.9, 5.68)Tetrazole ring (pKa ~4.5)pH-dependent solubility profile
Zwitterionic CharacterPresent (imidazole pKa 6.89)AbsentAltered membrane permeability
Sympatholytic ActionPresynaptic norepinephrine inhibitionMinimal effectSuperior systolic pressure reduction

Challenges in Bioavailability and Solubility of Eprosartan Mesylate Dihydrate

The therapeutic potential of eprosartan mesylate dihydrate is substantially limited by its problematic biopharmaceutical properties. With an absolute oral bioavailability of approximately 13% in humans, the compound faces dual absorption barriers: pH-dependent solubility (80 μg/mL at pH 2 versus <5 μg/mL at pH 6.8) and P-glycoprotein (P-gp) mediated efflux in the intestinal epithelium [2] [6]. These factors necessitate high therapeutic doses (400-800 mg/day) to achieve adequate plasma concentrations, increasing the risk of dose-dependent adverse effects [2] [4]. The dihydrate crystalline structure exhibits low intrinsic dissolution rates (0.12 mg/cm²/min at pH 6.8) due to strong lattice energy, further limiting absorption efficiency [4]. Modern formulation strategies have addressed these challenges through several innovative approaches:

  • Nanosuspension Technology: Sonication-assisted liquid antisolvent precipitation produces eprosartan nanoparticles (149-165 nm diameter) stabilized with Soluplus® and mannitol. This approach achieves a 5.8-fold dissolution enhancement and 3.2-fold permeability increase across Caco-2 monolayers, primarily through P-gp inhibition. Remarkably, nanoparticle doses reduced 10-fold (6.2 mg/kg vs. 62 mg/kg therapeutic equivalent) maintained equivalent antihypertensive effects in rat models [2].

  • Cyclodextrin Complexation: Microwave-assisted inclusion complexation with β-cyclodextrin (1:1 molar ratio) demonstrates a stability constant (Kc) of 280.78 M⁻¹, improving aqueous solubility 4.48-fold. Phase solubility analysis confirms AL-type diagrams indicating 1:1 complex formation. The complex achieves 62.96% drug release within one hour versus 29.97% for unmodified API, attributed to molecular encapsulation of the hydrophobic thiophene moiety within the cyclodextrin cavity [4].

  • Solid Dispersion Systems: Spray-dried dispersions with hydrophilic carriers like polyvinylpyrrolidone K30 demonstrate amorphous conversion through loss of crystalline diffraction peaks in XRD analysis. These systems achieve near-complete dissolution within 30 minutes through generation of high-energy supersaturated states that persist for >4 hours [4].

These advanced formulation approaches demonstrate that eprosartan's bioavailability limitations can be overcome through strategic manipulation of its solid-state properties and interaction with functional excipients.

Table 3: Advanced Formulation Strategies to Overcome Eprosartan's Bioavailability Limitations

TechnologyFormulation CompositionPerformance EnhancementMechanistic Basis
NanosuspensionSoluplus®-mannitol stabilizer5.8× dissolution enhancement; 3.2× Caco-2 permeabilityP-gp inhibition; Increased surface area
β-Cyclodextrin Complex1:1 molar ratio complex4.48× solubility increase; 110% relative dissolutionHost-guest inclusion of thiophene moiety
L-SMEDDSCapryol 90:Labrasol:Transcutol HP2.1× bioavailability enhancementIntestinal lymphatic transport
Amorphous Solid DispersionPVP K30 (1:3 drug:carrier)>80% dissolution in 30 minutesHigh-energy supersaturation

Properties

CAS Number

197855-71-3

Product Name

Eprosartan mesylate dihydrate

IUPAC Name

4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid;methanesulfonic acid;dihydrate

Molecular Formula

C24H32N2O9S2

Molecular Weight

556.7 g/mol

InChI

InChI=1S/C23H24N2O4S.CH4O3S.2H2O/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27;1-5(2,3)4;;/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29);1H3,(H,2,3,4);2*1H2/b18-12+;;;

InChI Key

HIUNDVRJXJGSGV-KMDBKMSFSA-N

SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O.CS(=O)(=O)O.O.O

Synonyms

epro-sartan mesylate dihydrate
eprosartan mesylate dihydrate

Canonical SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O.CS(=O)(=O)O.O.O

Isomeric SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(\CC3=CC=CS3)/C(=O)O.CS(=O)(=O)O.O.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.